2-Indolinone, 5-chloro-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)-
Description
The compound 2-Indolinone, 5-chloro-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)- (molecular formula: C₁₆H₁₀ClN₄O₂) features a 2-indolinone core substituted with a chlorine atom at position 5 and a 5-phenyl-1,3,4-oxadiazol-2-ylimino group at position 3 (Figure 1). Structural data from PubChem (CID: 135705567) confirms the imino linkage (C=N) between the oxadiazole and indolinone moieties, with the phenyl group contributing to lipophilicity .
Properties
CAS No. |
84640-85-7 |
|---|---|
Molecular Formula |
C16H9ClN4O2 |
Molecular Weight |
324.72 g/mol |
IUPAC Name |
(3E)-5-chloro-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]-1H-indol-2-one |
InChI |
InChI=1S/C16H9ClN4O2/c17-10-6-7-12-11(8-10)13(14(22)18-12)19-16-21-20-15(23-16)9-4-2-1-3-5-9/h1-8H,(H,18,19,21,22) |
InChI Key |
JOSMSLJPCYPXJJ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)/N=C/3\C4=C(C=CC(=C4)Cl)NC3=O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)N=C3C4=C(C=CC(=C4)Cl)NC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)-2-indolinone typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Coupling with Indolinone: The oxadiazole derivative is then coupled with an indolinone precursor in the presence of a suitable catalyst, such as a Lewis acid, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)-2-indolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs, such as amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium methoxide, or primary amines under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in various substituted derivatives.
Scientific Research Applications
5-Chloro-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)-2-indolinone has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: It is studied for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)-2-indolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes, leading to the modulation of biochemical pathways.
Binding to Receptors: The compound may bind to specific receptors, altering cellular signaling and physiological responses.
Inducing Apoptosis: In cancer research, it is studied for its ability to induce apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Structural Analogues of 2-Indolinone Derivatives
A comparative analysis of structurally related indolinone derivatives reveals significant variations in bioactivity based on substituent positions and electronic properties:
Key Findings :
Oxadiazole vs. Thiadiazole : In benzodithiazine derivatives, replacing oxadiazole with thiadiazole at position 7 reduced anticancer activity by 70–90%, highlighting the critical role of the oxadiazole’s electronegativity and hydrogen-bonding capacity .
Phenyl Substitution : Derivatives with unsubstituted phenyl groups on oxadiazole (e.g., target compound) often outperform those with electron-withdrawing substituents (e.g., 4-Cl-phenyl), which may sterically hinder interactions .
Electronic and Physicochemical Properties
The 5-phenyl-1,3,4-oxadiazole moiety contributes to:
- Lipophilicity (logP ~2.5–3.0), enhancing membrane permeability.
- Electron-withdrawing effects, stabilizing the imino (C=N) linkage and increasing electrophilicity at the indolinone core .
- Hydrogen-bond acceptor capacity via the oxadiazole’s nitrogen and oxygen atoms, critical for target engagement .
Biological Activity
2-Indolinone derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound 2-Indolinone, 5-chloro-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)- is a hybrid molecule that integrates indolinone and oxadiazole moieties. This article aims to explore the biological activity of this compound through various studies and data analysis.
Chemical Structure
The molecular formula for 2-Indolinone, 5-chloro-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)- is . The compound features a chloro group and an oxadiazole ring, which are known to enhance biological activity.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₉ClN₄O₂ |
| SMILES | C1=CC=C(C=C1)C2=NN=C(O2)/N=C/3\C4=C(C=CC(=C4)Cl)NC3=O |
| InChI | InChI=1S/C16H9ClN4O2/c17-10... |
Biological Activity Overview
Research on similar compounds suggests that derivatives of indolinone and oxadiazole exhibit significant biological activities. Below are some key findings related to the biological activity of the compound in focus.
Anticancer Activity
A study evaluating the antiproliferative effects of oxadiazole derivatives revealed that certain compounds exhibited cytotoxicity against human cancer cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). These compounds were found to inhibit topoisomerase I activity, a crucial enzyme in DNA replication and transcription, indicating potential for anticancer applications .
Anti-inflammatory Properties
Indolinone derivatives have been reported to possess anti-inflammatory properties. The presence of the oxadiazole ring may enhance this activity due to its ability to modulate various inflammatory pathways. Although specific data on the target compound is limited, related studies suggest promising anti-inflammatory effects from similar structures .
Antimicrobial Activity
Compounds containing indolinone and oxadiazole structures have shown antimicrobial efficacy against various pathogens. This activity is often attributed to their ability to disrupt microbial cell membranes or interfere with metabolic pathways essential for microbial survival .
Case Study 1: Synthesis and Evaluation of Oxadiazole Derivatives
A library of 1,2,5-oxadiazole derivatives was synthesized and tested for antiproliferative activity using the MTT assay. Among these derivatives, several showed significant cytotoxic effects against tumor cell lines. The study highlighted structure-activity relationships (SAR) that could be beneficial for designing new anticancer agents .
Case Study 2: Structure-Activity Relationship Analysis
Research focusing on the SAR of oxadiazole compounds indicated that modifications at specific positions on the oxadiazole ring could lead to enhanced biological activity. This insight suggests that similar modifications could be explored for the target compound to optimize its therapeutic potential .
Q & A
Q. What methodologies enable scalable production of this compound while maintaining stereochemical integrity?
- Methodological Answer : Transition from batch to flow chemistry using microreactors (0.5 mm ID) for precise temperature control. Monitor in-line via FTIR or Raman spectroscopy. Optimize workup using membrane separation technologies (e.g., nanofiltration) to remove byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
